A Comprehensive Technical Guide to 3-Methyl-1-pentyn-3-ol
A Comprehensive Technical Guide to 3-Methyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-pentyn-3-ol, a tertiary acetylenic alcohol, is a versatile chemical compound with significant applications across various scientific disciplines, including synthetic chemistry and pharmacology. Historically recognized for its sedative and hypnotic properties, its modern utility has expanded, establishing it as a valuable intermediate in the synthesis of complex molecules and polymers. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications relevant to research and drug development.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of 3-Methyl-1-pentyn-3-ol are summarized below.
| Property | Value |
| IUPAC Name | 3-methylpent-1-yn-3-ol[1] |
| CAS Number | 77-75-8[1][2] |
| Molecular Formula | C₆H₁₀O[1] |
| Molecular Weight | 98.14 g/mol [1] |
| Appearance | Clear, slightly yellow liquid or low melting solid[2] |
| Boiling Point | 121-122 °C[2] |
| Density | 0.866 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.431[2] |
| Vapor Pressure | 6.5 mmHg (20 °C)[3] |
| Flash Point | 80 °F[4] |
Synthesis of 3-Methyl-1-pentyn-3-ol
The primary industrial synthesis of 3-Methyl-1-pentyn-3-ol is achieved through the ethynylation of methyl ethyl ketone. This reaction, a variant of the Favorskii reaction, involves the nucleophilic addition of an acetylide to a ketone.
Experimental Protocol: Synthesis from Sodium Acetylide and Methyl Ethyl Ketone
This protocol outlines a general method for the synthesis of 3-Methyl-1-pentyn-3-ol.
Materials:
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Sodium acetylide
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Absolute ether
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Dry methyl ethyl ketone
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Ice
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Acetic acid
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Potash solution (potassium carbonate)
-
Anhydrous potassium carbonate
Procedure:
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A suspension of 5 parts of sodium acetylene (B1199291) in absolute ether is prepared in a reaction vessel equipped with a stirrer and cooling apparatus.
-
With continuous stirring and cooling with ice, 6 parts of dry methyl ethyl ketone is slowly added dropwise to the suspension.[2]
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Upon completion of the addition, the reaction mixture is carefully poured into an excess of acetic acid while maintaining ice cooling.[2]
-
The resulting mixture is extracted with ether.
-
The ether extract is washed with a solution of potash to neutralize and remove any residual acetic acid.[2]
-
The washed ether extract is then dried over anhydrous potassium carbonate.[2]
-
The ether is removed via distillation, yielding the final product, 3-Methyl-1-pentyn-3-ol, as a colorless oil with a boiling point of 120-121°C.[2]
Alternative Method: A solution of sodium acetylene in liquid ammonia (B1221849) can be effectively used as an alternative to the ethereal suspension of sodium acetylene.[2]
Caption: Synthesis Workflow of 3-Methyl-1-pentyn-3-ol.
Applications in Research and Drug Development
3-Methyl-1-pentyn-3-ol serves as a versatile building block in organic synthesis and has several applications relevant to the pharmaceutical and materials science sectors.
-
Intermediate in Drug Synthesis: It is a crucial reactant in the synthesis of more complex pharmaceutical compounds. For instance, it is utilized in the preparation of 2,6,9-trisubstituted purine-based Cyclin-Dependent Kinase (CDK) inhibitors, which are a class of compounds investigated for their potential in cancer therapy.[5]
-
Polymer Chemistry: The compound acts as an initiator in the ring-opening polymerization of L-lactide, leading to the formation of polylactide (PLA) with a terminal propargyl group.[5] This functionalized PLA can be further modified, making it a useful material in biomedical applications.
-
Chemical Synthesis: 3-Methyl-1-pentyn-3-ol is a reactant in the synthesis of α-methylene cyclic carbonates through its reaction with carbon dioxide.[5]
-
Historical Pharmaceutical Use: It was formerly used as a hypnotic and sedative agent.[1]
-
Industrial Applications: It has been employed as a stabilizer in chlorinated solvents, a viscosity reducer, and an intermediate in the synthesis of isoprenoid chemicals.[2]
Logical Relationship Diagram
The following diagram illustrates the key applications of 3-Methyl-1-pentyn-3-ol in the synthesis of other important chemical entities.
Caption: Key Synthetic Applications of 3-Methyl-1-pentyn-3-ol.
References
- 1. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1-pentyn-3-ol | 77-75-8 [chemicalbook.com]
- 3. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. 3-Methyl-1-pentyn-3-ol 98 77-75-8 [sigmaaldrich.com]
